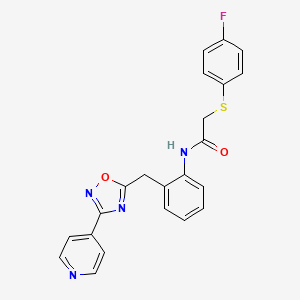![molecular formula C22H21N5O3 B2642532 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-42-7](/img/structure/B2642532.png)
2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has been a focus of renewed interest among organic and medicinal chemists . Triazoles are the most stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The 1,2,4-triazole can be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) . The 1,2,4-triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis
The compound has been identified from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them important pharmacophores that interact with biological receptors with high affinity .科学的研究の応用
Synthesis and Characterization
- A study by Lipson et al. (2003) explored the synthesis of 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, focusing on the reaction mechanisms and heterocyclization processes leading to the formation of these compounds (Lipson, Desenko, Shirobokova, & Borodina, 2003).
Antimicrobial and Antifungal Activities
- Singh et al. (2010) conducted a study on the synthesis and antibacterial activity of substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, which includes compounds similar to the chemical of interest, showing significant antimicrobial properties (Singh, Sexana, Kumar, & Kumar, 2010).
- Antipenko et al. (2009) reported on the synthesis and evaluation of antimicrobial activity of some new ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, highlighting their potential as antimicrobial agents (Antipenko, Karpenko, Kovalenko, Katsev, Komarovska-Porokhnyavets, Novikov, & Chekotilo, 2009).
Antiproliferative and Anticancer Activities
- Pokhodylo et al. (2020) discussed the antiproliferative properties of selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, indicating the potential of such compounds in cancer therapy, especially highlighting the selective influence on certain cancer cell lines (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Anti-inflammatory and Analgesic Activities
- Fahmy et al. (2012) synthesized and evaluated a series of heterocyclic derivatives for anti-inflammatory and analgesic activities, showing that these compounds possess significant therapeutic potential (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
作用機序
The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of the balance between immune tolerance and immunity . The compound is able to boost the immune response and to work in synergy with other immunotherapeutic agents .
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-17-9-8-13(11-18(17)30-2)21-25-22-24-15-6-3-7-16(28)19(15)20(27(22)26-21)14-5-4-10-23-12-14/h4-5,8-12,20H,3,6-7H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYAAVWWDASGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

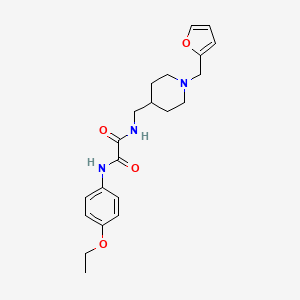
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2642454.png)

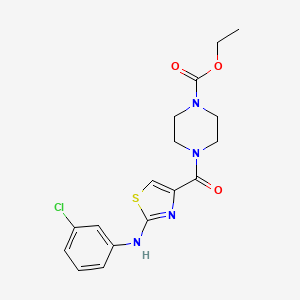
![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2642460.png)
![N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2642461.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)
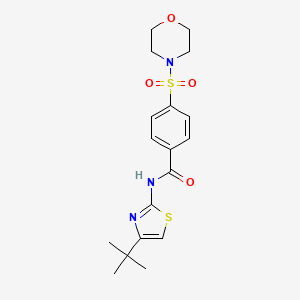
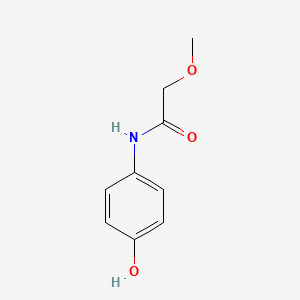
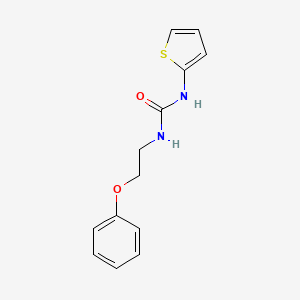
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)
